molecular formula C12H8ClN5O3S B12603635 6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol CAS No. 646510-87-4

6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol

Cat. No.: B12603635
CAS No.: 646510-87-4
M. Wt: 337.74 g/mol
InChI Key: GOKUEIRMHAFVKF-UHFFFAOYSA-N
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Description

6-[(4-Chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol is a purine derivative characterized by a methylsulfanyl group at position 6 of the purine core, substituted with a 4-chloro-2-nitro-phenyl moiety. The hydroxyl group at position 2 distinguishes it from amino- or mercapto-substituted analogs.

Properties

CAS No.

646510-87-4

Molecular Formula

C12H8ClN5O3S

Molecular Weight

337.74 g/mol

IUPAC Name

6-[(4-chloro-2-nitrophenyl)methylsulfanyl]-3,7-dihydropurin-2-one

InChI

InChI=1S/C12H8ClN5O3S/c13-7-2-1-6(8(3-7)18(20)21)4-22-11-9-10(15-5-14-9)16-12(19)17-11/h1-3,5H,4H2,(H2,14,15,16,17,19)

InChI Key

GOKUEIRMHAFVKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CSC2=NC(=O)NC3=C2NC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of a halogenated purine derivative with a thiol compound, followed by nitration and chlorination reactions to introduce the nitro and chloro groups, respectively. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can result in various substituted purine derivatives.

Scientific Research Applications

6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituents at Position 6 of the Purine Core

The methylsulfanyl group at position 6 is a common feature among purine derivatives, but the attached aryl groups vary significantly:

Compound Name Position 6 Substituent Key Functional Groups Molecular Formula Biological Notes (if available) Reference
Target compound 4-Chloro-2-nitro-phenylmethylsulfanyl Cl, NO₂ C₁₂H₉ClN₆O₃S Not reported -
9-Butyl-6-[(4-chlorophenyl)methylsulfanyl]purin-2-amine 4-Chlorophenylmethylsulfanyl Cl C₁₆H₁₇ClN₆S Industrial use; no activity data
6-[(4-Methylphenyl)sulfanyl]-9H-purin-2-amine 4-Methylphenylsulfanyl CH₃ C₁₂H₁₁N₅S Commercial availability; no bioactivity
6-Mercapto-9H-purin-2-ol Mercapto (-SH) -SH C₅H₄N₄OS Toxicity data lacking

Key Observations :

  • The nitro group in the target compound enhances electron-withdrawing effects compared to methyl (electron-donating) or chloro (moderately electron-withdrawing) groups in analogs. This may increase reactivity in electrophilic substitution or hydrogen bonding .

Substituents on the Aromatic Ring

The 4-chloro-2-nitro-phenyl group distinguishes the target compound from analogs with alternative aryl substitutions:

Compound Name Aryl Substituents Electronic Effects Reference
Target compound 4-Cl, 2-NO₂ Strong electron-withdrawing (NO₂) -
6-{[(2-Chlorophenyl)methyl]sulfanyl}-9-cyclohexyl-9H-purin-2-amine 2-Cl Moderate electron-withdrawing (Cl)
D1 (triazine analog) Allylsulfanyl, 6-methyl Electron-donating (CH₃)
6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine 2-F Strong electron-withdrawing (F)

Key Observations :

  • Nitro vs.
  • Positional Effects : The ortho -substituted chloro in introduces steric hindrance, whereas the para -chloro in the target compound allows for planar interactions.

Substitutions at Position 9 (N9)

The target compound retains a hydrogen at N9, while analogs often feature alkyl or carbohydrate groups:

Compound Name N9 Substituent Impact on Solubility/Bioavailability Reference
Target compound H Likely lower lipophilicity -
6-{[(2-Chlorophenyl)methyl]sulfanyl}-9-cyclohexyl-9H-purin-2-amine Cyclohexyl Increased lipophilicity
6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine Tetrahydrofuran (oxolan) Enhanced water solubility

Key Observations :

  • Cyclohexyl and carbohydrate groups (e.g., tetrahydrofuran in ) improve lipophilicity or solubility, whereas the unsubstituted N9 in the target may limit membrane permeability.

Biological Activity

6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol, also known by its CAS number 646510-87-4, is a purine derivative with potential biological activity. This compound has garnered interest in medicinal chemistry due to its structural features that may contribute to various pharmacological effects.

Chemical Structure and Properties

The molecular formula of 6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol is C12H8ClN5O3SC_{12}H_{8}ClN_{5}O_{3}S, with a molecular weight of approximately 337.74 g/mol. The compound's structure includes a purine core substituted with a chloronitrophenylmethylthio group, which is hypothesized to influence its biological interactions.

PropertyValue
Molecular FormulaC12H8ClN5O3S
Molecular Weight337.74 g/mol
Density1.6 g/cm³
Boiling Point492.1 °C
Flash Point251.4 °C

Anticancer Potential

Recent studies have indicated that compounds similar to 6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol exhibit significant anticancer properties. For instance, derivatives containing nitrophenyl moieties have been shown to possess cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The mechanism of action is often attributed to the inhibition of topoisomerase and disruption of microtubule assembly, leading to apoptosis in cancer cells .

  • Topoisomerase Inhibition : Compounds with similar structures have been documented to inhibit topoisomerase activity, which is crucial for DNA replication and transcription.
  • Microtubule Destabilization : Several studies have reported that these compounds can destabilize microtubules, thereby preventing mitotic spindle formation and leading to cell cycle arrest.
  • Apoptosis Induction : The ability to induce apoptosis has been confirmed through caspase activation assays, indicating that these compounds can trigger programmed cell death in malignant cells .

Study on Cytotoxicity

In a recent screening study, 6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol was evaluated for its cytotoxic effects on MDA-MB-231 cells. The results indicated an IC50 value in the range of 5–10 µM, suggesting moderate potency against breast cancer cells .

Apoptosis Induction

Further investigations revealed that treatment with this compound resulted in morphological changes characteristic of apoptosis at concentrations as low as 1 µM. Enhanced caspase activity was observed at higher concentrations (10 µM), confirming its role as an apoptosis-inducing agent .

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